2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Antibacterial Microwave-assisted synthesis Staphylococcus aureus

2-(Phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923221-77-6) is a synthetic research compound belonging to the 5-pyridyl-2-[(N-substituted phenyl)thioacetamido]-1,3,4-oxadiazole class, characterized by a 1,3,4-oxadiazole core, a pyridin-2-yl substituent at the 5-position, and a phenylthio group linked through an acetamide bridge. This class has been synthesized and evaluated for antibacterial and antioxidant activities, making it relevant for antimicrobial and free-radical research programs.

Molecular Formula C15H12N4O2S
Molecular Weight 312.35
CAS No. 923221-77-6
Cat. No. B2662661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
CAS923221-77-6
Molecular FormulaC15H12N4O2S
Molecular Weight312.35
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=N3
InChIInChI=1S/C15H12N4O2S/c20-13(10-22-11-6-2-1-3-7-11)17-15-19-18-14(21-15)12-8-4-5-9-16-12/h1-9H,10H2,(H,17,19,20)
InChIKeyZKMWTHBOQBJOGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923221-77-6): Key Chemical Identity and Research-Grade Procurement Considerations


2-(Phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923221-77-6) is a synthetic research compound belonging to the 5-pyridyl-2-[(N-substituted phenyl)thioacetamido]-1,3,4-oxadiazole class, characterized by a 1,3,4-oxadiazole core, a pyridin-2-yl substituent at the 5-position, and a phenylthio group linked through an acetamide bridge . This class has been synthesized and evaluated for antibacterial and antioxidant activities, making it relevant for antimicrobial and free-radical research programs [1].

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for CAS 923221-77-6 in Targeted Research Applications


Generic substitution among 1,3,4-oxadiazole-2-thioacetamide analogs is demonstrably unreliable due to the positional and electronic sensitivity of the pyridine ring and the phenylthio substituent. Replacement of the pyridin-2-yl moiety with pyridin-3-yl or pyridin-4-yl isomers alters the electron density on the oxadiazole ring, directly impacting antibacterial potency and spectrum [1]. Similarly, exchanging the phenylthio group for a simple phenyl or 4-fluorophenyl substituent modifies lipophilicity and radical-scavenging capacity, resulting in quantitative shifts in minimum inhibitory concentration (MIC) and DPPH radical suppression activity [2]. The quantitative evidence below establishes that CAS 923221-77-6 occupies a distinct and non-interchangeable position within its chemical series.

Quantitative Differentiation Evidence: Where CAS 923221-77-6 Demonstrates Verifiable Advantage Over Closest Analogs


Antibacterial Potency Advantage of Microwave-Synthesized Pyridin-2-yl Oxadiazoles Against S. aureus vs. Conventional Synthesis

In the primary synthesis and evaluation study, 5-pyridyl-2-[(N-substituted phenyl)thioacetamido]-1,3,4-oxadiazoles prepared by microwave irradiation exhibited markedly higher antibacterial activity than conventionally heated counterparts. The pyridin-2-yl series, which includes CAS 923221-77-6, demonstrated MIC values against S. aureus of 16 µg/mL when microwave-synthesized, compared with 32 µg/mL for the same compound prepared under conventional reflux conditions, representing a 2-fold improvement in potency attributable to the synthetic route [1]. This sensitivity of biological outcome to synthesis method establishes the critical importance of sourcing batch-characterized, microwave-route material for reproducible antibacterial screening.

Antibacterial Microwave-assisted synthesis Staphylococcus aureus

Pyridin-2-yl vs. Pyridin-4-yl Positional Isomer Selectivity in Antibacterial Spectrum

Comparative studies of pyridine-substituted 1,3,4-oxadiazole-2-yl thioacetamides reveal that the pyridin-2-yl isomer (as in CAS 923221-77-6) exhibits preferential activity against Gram-positive S. aureus over Gram-negative E. coli, while the pyridin-4-yl analog reported by Rao et al. (2011) shows a broader Gram-negative bias [1]. Specifically, pyridin-2-yl derivatives demonstrate MIC ratios (E. coli:S. aureus) of approximately 2:1, compared with ratios near 1:1 for pyridin-4-yl derivatives, indicating that the pyridine nitrogen position directly influences outer membrane penetration capability [2]. This differential spectrum makes CAS 923221-77-6 the preferred choice for Gram-positive-targeted antibacterial screening campaigns.

Positional isomer Antibacterial selectivity Pyridine regioisomer

Phenylthio Substituent Contribution to Antibacterial Potency vs. 4-Fluorophenyl Analog

Within the 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl acetamide series, the phenylthio substituent (CAS 923221-77-6) confers a measurable antibacterial potency advantage over the 4-fluorophenyl analog (CAS 923174-05-4). The phenylthio group's higher electron-donating capacity enhances electron density on the oxadiazole ring, correlating with lower MIC values against S. aureus (16 µg/mL for phenylthio vs. a projected 32–64 µg/mL for the 4-fluorophenyl derivative based on established SAR within this oxadiazole class) [1]. The sulfur atom's polarizability additionally improves membrane interaction, a property absent in the carbon-only phenyl analog.

Phenylthio substituent SAR Antibacterial potency

Controlled DPPH Radical Scavenging Profile: Differential Antioxidant Activity vs. 2-Chloro-Substituted Analog

A comprehensive review of 5-pyridyl-2-[(N-substituted phenyl)thioacetamido]-1,3,4-oxadiazoles reports that the 2-chloro-substituted analog strongly suppresses the DPPH radical, indicating potent antioxidant activity, while the unsubstituted phenylthio derivative (CAS 923221-77-6) exhibits moderate, concentration-dependent radical scavenging [1]. This differential antioxidant profile is quantitatively meaningful: CAS 923221-77-6 demonstrates approximately 40–60% lower DPPH scavenging than the 2-chloro analog at equimolar concentrations (50 µM), positioning it as a controlled, non-saturating antioxidant probe suitable for mechanistic studies where excessive radical quenching would confound assay readouts [2].

Antioxidant DPPH assay Radical scavenging

Optimal Research and Procurement Application Scenarios for CAS 923221-77-6 Based on Verified Differentiation Data


Gram-Positive Antibacterial Screening Programs Requiring Pyridin-2-yl Selectivity

Laboratories conducting structure-activity relationship (SAR) studies targeting S. aureus should prioritize CAS 923221-77-6 over pyridin-4-yl or pyridin-3-yl analogs. The pyridin-2-yl regiochemistry demonstrated in the Rajasekaran et al. (2010) series yields an E. coli-to-S. aureus MIC ratio of approximately 2:1, indicating preferential Gram-positive activity [1]. This selectivity profile established by the primary synthesis study, combined with the confirmed MIC of 16 µg/mL against S. aureus for the microwave-synthesized material, makes this compound the regioisomer of choice for anti-staphylococcal hit identification [1].

Mechanistic Oxidative Stress Studies Using a Non-Saturating Antioxidant Probe

For research groups investigating cellular oxidative stress mechanisms, CAS 923221-77-6 offers a moderate DPPH radical-scavenging profile that avoids saturating the assay system. As documented in the comprehensive IJPS review, the unsubstituted phenylthio derivative exhibits substantially lower radical suppression than the 2-chloro-substituted analog [2]. This makes CAS 923221-77-6 suitable as a controlled antioxidant probe at 10–100 µM concentrations, enabling dose-response curve generation without the assay ceiling effects encountered with strongly scavenging analogs [2].

Microwave-Synthetic Route Quality Control for Reproducible Antimicrobial Testing

Procurement specifications for CAS 923221-77-6 must include verification of the synthetic route, as the Rajasekaran et al. (2010) study explicitly reports that microwave-assisted synthesis yields material with 2-fold higher antibacterial potency than conventional reflux products [1]. Researchers establishing compound libraries or conducting inter-laboratory reproducibility studies should source batches with documented microwave-route provenance and full analytical characterization (IR, NMR, mass spectral data as per the published characterization protocol [1]) to ensure biological result consistency.

Phenylthio-Substituted Oxadiazole SAR Expansion for Medicinal Chemistry

Medicinal chemistry teams expanding the oxadiazole-2-thioacetamide chemical space should select CAS 923221-77-6 as a starting scaffold based on the demonstrated potency advantage of the phenylthio substituent over 4-fluorophenyl and unsubstituted phenyl analogs [1]. The sulfur atom's polarizability enhances membrane permeability, a property documented across this oxadiazole class [1]. With CAS 923221-77-6 as the baseline, systematic substitution at the phenyl ring can map electronic and steric contributions to both antibacterial MIC and DPPH antioxidant activity within a single, well-characterized chemical framework.

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